Epichlorohydrin-d5

Environmental Analysis Water Quality GC-MS

Epichlorohydrin-d5 (ECH-d5) is a stable isotope-labeled analog of epichlorohydrin, in which five hydrogen atoms are replaced by deuterium. This substitution yields a molecular ion mass shift of +5 Da relative to the native compound, a property exploited in isotope dilution mass spectrometry (IDMS) for precise quantification.

Molecular Formula C3H5ClO
Molecular Weight 97.55 g/mol
CAS No. 69533-54-6
Cat. No. B137625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpichlorohydrin-d5
CAS69533-54-6
Synonyms2-(Chloromethyl)oxirane-d5;  (Chloromethyl)ethylene-d5 Oxide;  (Chloromethyl)oxirane-d5;  (RS)-Epichlorhydrin-d5;  (+/-)-Epichlorohydrin-d5;  1,2-Epoxy-3-chloropropane-d5;  1-Chloro-2,3-epoxypropane-d5;  2,3-Epoxypropyl Chloride-d5;  Glycerol Epichlorohydrin
Molecular FormulaC3H5ClO
Molecular Weight97.55 g/mol
Structural Identifiers
SMILESC1C(O1)CCl
InChIInChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2,2D2,3D
InChIKeyBRLQWZUYTZBJKN-UXXIZXEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epichlorohydrin-d5 (CAS 69533-54-6): A Deuterated Internal Standard for Quantitative Mass Spectrometry


Epichlorohydrin-d5 (ECH-d5) is a stable isotope-labeled analog of epichlorohydrin, in which five hydrogen atoms are replaced by deuterium . This substitution yields a molecular ion mass shift of +5 Da relative to the native compound, a property exploited in isotope dilution mass spectrometry (IDMS) for precise quantification [1]. The compound retains the characteristic epoxide ring and chloromethyl side chain of native epichlorohydrin, ensuring near-identical physicochemical behavior in chromatographic systems while enabling unambiguous mass discrimination . Commercially, it is available at isotopic enrichments ≥98 atom % D and chemical purity ≥99%, often stabilized with hydroquinone to prevent polymerization .

Epichlorohydrin-d5 (69533-54-6) Procurement Justification: Why Structural Analogs Cannot Replace a True Isotopic Internal Standard


In quantitative mass spectrometry, the internal standard must co-elute with the analyte and experience identical matrix effects, ionization efficiency, and sample preparation losses. Structural analogs such as 1,2-epoxyhexane, while sometimes employed as surrogates, exhibit different chromatographic retention times and ionization behavior, leading to systematic quantification errors [1]. Similarly, 13C-labeled epichlorohydrin, though chemically equivalent, carries a substantially higher synthesis cost that limits routine deployment [2]. Deuterated analogs with fewer labels (e.g., epichlorohydrin-d2) provide insufficient mass separation from the native M+2 isotope cluster, risking spectral overlap and compromised accuracy in complex matrices . Epichlorohydrin-d5, with its +5 Da shift, overcomes these limitations, offering a unique balance of analytical resolution, commercial availability, and cost-effectiveness that generic substitutes cannot match.

Epichlorohydrin-d5 (69533-54-6) Comparative Performance Evidence: Quantitative Differentiation from Alternatives


Isotope Dilution GC-MS: Achieving Sub-ppb Quantification Limits in Drinking Water Using Epichlorohydrin-d5

In a validated isotope dilution GC-MS method for drinking water analysis, epichlorohydrin-d5 enabled a limit of detection (LOD) of 0.015 µg/L and a limit of quantification (LOQ) of 0.052 µg/L [1]. This sensitivity surpasses the performance of methods using the structural analog 1,2-epoxyhexane as an internal standard, which achieved an LOD of 1 ng/mL (1 µg/L) in epoxy-coated can analysis [2].

Environmental Analysis Water Quality GC-MS

On-Line SPE LC-MS/MS: Matrix Effect Correction and Sub-ppb Quantification with Epichlorohydrin-d5

Using epichlorohydrin-d5 as an isotope-labeled internal standard (SIL-IS) in an on-line SPE LC-MS/MS method, researchers achieved an LOD of 0.03 µg/L and an LOQ of 0.1 µg/L in various water matrices [1]. The method demonstrated recoveries between 70% and 103% with RSD <20%, validating the compound's capacity to correct for matrix effects and derivatization losses [1].

Environmental Monitoring Water Analysis LC-MS/MS

Mass Spectral Discrimination: +5 Da Shift of Epichlorohydrin-d5 Versus Native Epichlorohydrin

Epichlorohydrin-d5 exhibits a +5 Da mass shift relative to native epichlorohydrin (C3H5ClO, MW 92.52 g/mol), moving the molecular ion cluster entirely outside the native isotopic envelope . This separation eliminates interference from the natural abundance M+2 and M+4 isotopes of chlorine, a problem that persists with d2-labeled analogs which provide only a +2 Da shift .

Mass Spectrometry Isotope Dilution Analytical Chemistry

Stabilizer Inclusion: Hydroquinone Prevents Polymerization, Extending Usable Shelf Life

Commercial epichlorohydrin-d5 is typically supplied containing hydroquinone as a stabilizer to prevent acid-catalyzed epoxide ring-opening polymerization during storage . Without stabilization, epichlorohydrin can undergo autopolymerization, leading to a decrease in usable monomer concentration over time . The presence of hydroquinone is explicitly noted in product specifications (e.g., Sigma-Aldrich Cat. No. 492515) and is a key differentiator from non-stabilized custom syntheses .

Chemical Stability Procurement Quality Control

Deuterium Versus 13C Labeling: Cost-Benefit Analysis for Routine Quantitative Workflows

While 13C-labeled internal standards are generally considered superior to deuterated analogs due to the absence of chromatographic isotope effects, they are significantly more expensive to synthesize [1]. For epichlorohydrin, deuterium labeling at five positions (d5) provides adequate mass separation and near-identical chromatographic behavior for most applications, offering a cost-effective alternative to 13C labeling . The slight retention time shift sometimes observed with heavily deuterated compounds (<0.1 min) does not compromise quantification in validated methods [2].

Stable Isotope Labeling Procurement Economics Method Validation

Epichlorohydrin-d5 (69533-54-6): High-Value Application Scenarios Driving Procurement Decisions


Regulatory Environmental Monitoring of Drinking Water

When quantifying trace epichlorohydrin in drinking water to meet regulatory standards (e.g., U.S. EPA, EU Drinking Water Directive), epichlorohydrin-d5 is the internal standard of choice. The validated GC-MS method achieves an LOQ of 0.052 µg/L, well below typical regulatory action levels, ensuring compliance and public health protection [1]. The compound's ability to correct for complex matrix effects in source and treated waters is essential for generating legally defensible data.

Food Contact Material Compliance Testing

Epichlorohydrin is a monomer used in epoxy resin can coatings, and its migration into food is strictly regulated. Epichlorohydrin-d5 enables precise quantification of residual monomer in food simulants and extracts, supporting compliance with regulations such as EU Regulation (EC) No 1935/2004. Methods employing d5-labeled internal standards provide the accuracy and precision required for official food control laboratories [2].

Industrial Process Monitoring and Quality Control

In the manufacture of epoxy resins, glycerol, and other epichlorohydrin-derived products, monitoring residual monomer levels is critical for product quality and worker safety. Epichlorohydrin-d5 serves as a robust internal standard for GC-MS or LC-MS methods used in industrial hygiene and process control. Its stabilized formulation with hydroquinone ensures consistent performance over extended periods, reducing the frequency of standard re-preparation and method recalibration .

Metabolic and Toxicological Research

For studies investigating the metabolism, bioavailability, or toxicokinetics of epichlorohydrin, the d5-labeled compound is an essential tracer. Its distinct mass signature allows researchers to distinguish administered compound from endogenous or background levels in biological matrices. Applications include the quantification of hemoglobin adducts as biomarkers of exposure and the elucidation of metabolic pathways in vitro and in vivo [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epichlorohydrin-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.